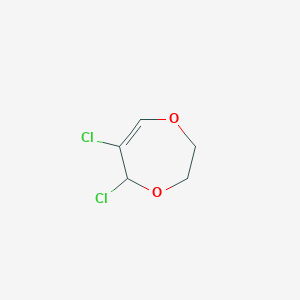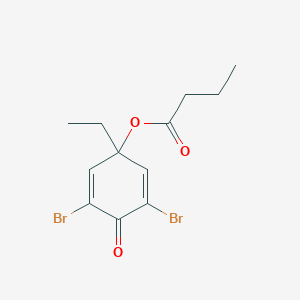![molecular formula C13H21FO4Si B14586022 Triethoxy[(4-fluorophenoxy)methyl]silane CAS No. 61463-97-6](/img/structure/B14586022.png)
Triethoxy[(4-fluorophenoxy)methyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[(4-fluorophenoxy)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a [(4-fluorophenoxy)methyl] group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy[(4-fluorophenoxy)methyl]silane typically involves the reaction of a suitable silicon precursor with 4-fluorophenol and an alkylating agent. One common method is the hydrosilylation of 4-fluorophenol with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified through distillation or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions: Triethoxy[(4-fluorophenoxy)methyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and ethanol.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or amines in the presence of a base.
Hydrolysis: Water or aqueous acids.
Cross-Coupling Reactions: Palladium catalysts, often with ligands such as phosphines, under inert atmosphere.
Major Products Formed:
Substitution Reactions: Products include substituted silanes with different functional groups.
Hydrolysis: Silanols and ethanol.
Cross-Coupling Reactions: Organosilicon compounds with new carbon-silicon bonds.
科学的研究の応用
Triethoxy[(4-fluorophenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in cross-coupling reactions to form carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism by which Triethoxy[(4-fluorophenoxy)methyl]silane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications, such as the formation of coatings and adhesives. The [(4-fluorophenoxy)methyl] group provides additional functionality, allowing for further chemical modifications and interactions with other molecules.
類似化合物との比較
Triethoxy[(4-trifluoromethyl)phenyl]silane: Similar structure but with a trifluoromethyl group instead of a fluorophenoxy group.
Triethoxysilane: Lacks the phenoxy group, making it less functionalized.
Methoxytriethoxysilane: Contains a methoxy group instead of a phenoxy group.
Uniqueness: Triethoxy[(4-fluorophenoxy)methyl]silane is unique due to the presence of the [(4-fluorophenoxy)methyl] group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with organic molecules, such as in drug delivery systems and advanced material synthesis.
特性
CAS番号 |
61463-97-6 |
|---|---|
分子式 |
C13H21FO4Si |
分子量 |
288.39 g/mol |
IUPAC名 |
triethoxy-[(4-fluorophenoxy)methyl]silane |
InChI |
InChI=1S/C13H21FO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3 |
InChIキー |
ISODHUHFCAXSSE-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](COC1=CC=C(C=C1)F)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
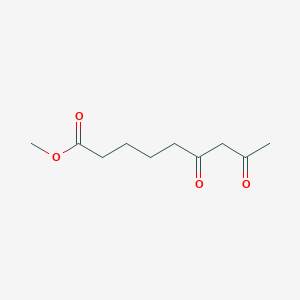
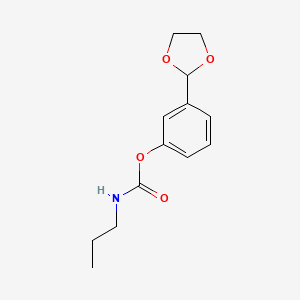

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
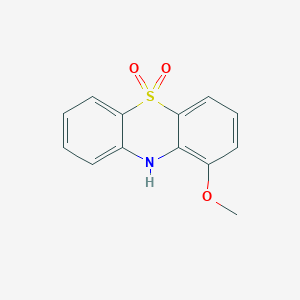
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
